N,N'-[(3,4-dimethoxyphenyl)methanediyl]bisprop-2-enamide
Description
N,N'-[(3,4-Dimethoxyphenyl)methanediyl]bisprop-2-enamide is a bis-acrylamide derivative characterized by a central methanediyl bridge (-CH2-) connecting two prop-2-enamide groups. The 3,4-dimethoxyphenyl substituent introduces electron-donating methoxy groups, which influence both physicochemical properties and biological interactions. Its applications span medicinal chemistry, particularly in targeting enzymes or receptors requiring dual hydrogen bonding or Michael addition reactivity .
Properties
CAS No. |
6131-54-0 |
|---|---|
Molecular Formula |
C15H18N2O4 |
Molecular Weight |
290.31 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)-(prop-2-enoylamino)methyl]prop-2-enamide |
InChI |
InChI=1S/C15H18N2O4/c1-5-13(18)16-15(17-14(19)6-2)10-7-8-11(20-3)12(9-10)21-4/h5-9,15H,1-2H2,3-4H3,(H,16,18)(H,17,19) |
InChI Key |
JDNZSYDOLFGSFB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(NC(=O)C=C)NC(=O)C=C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[(3,4-dimethoxyphenyl)methanediyl]bisprop-2-enamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with appropriate amine and acylating agents under controlled conditions. One common method includes the following steps:
Formation of 3,4-dimethoxybenzylamine: This is achieved by reducing 3,4-dimethoxybenzaldehyde using a reducing agent such as sodium borohydride.
Acylation: The resulting 3,4-dimethoxybenzylamine is then reacted with acryloyl chloride in the presence of a base like triethylamine to form the desired bisprop-2-enamide compound.
Industrial Production Methods
In an industrial setting, the production of N,N’-[(3,4-dimethoxyphenyl)methanediyl]bisprop-2-enamide may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product through optimized reaction conditions, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N’-[(3,4-dimethoxyphenyl)methanediyl]bisprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide groups to amines.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N,N’-[(3,4-dimethoxyphenyl)methanediyl]bisprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of N,N’-[(3,4-dimethoxyphenyl)methanediyl]bisprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural features, physicochemical properties, and biological activities of N,N'-[(3,4-Dimethoxyphenyl)methanediyl]bisprop-2-enamide and related compounds:
| Compound Name | Structural Features | Physicochemical Properties | Biological Activity |
|---|---|---|---|
| This compound | Bis-acrylamide, 3,4-dimethoxyphenyl, methanediyl bridge | Moderate logP (~2.8*), higher polarity due to dual acrylamide groups | Enhanced binding avidity, potential for cross-linking in enzyme inhibition |
| N-(3,4-Dimethoxyphenyl)-3-(4-methylphenyl)prop-2-enamide | Single acrylamide, 3,4-dimethoxy and 4-methylphenyl groups | Higher logP (~3.5), moderate aqueous solubility | Broader pharmacological profile (e.g., kinase inhibition) |
| 2-Acetyl-3-((3,4-dimethoxyphenyl)amino)-N-methylprop-2-enamide | Acetylated acrylamide, methyl amide substituent | Lower logP (~1.9), improved solubility | Selective serotonin receptor modulation |
| N'-(3-Chloro-2-methylphenyl)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide | Ethanediamide core, sulfonyl and chloro substituents | High logP (~4.2), lipophilic | Antimicrobial activity via membrane disruption |
| N-{2-[4-(Dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N'-(3-methoxyphenyl)ethanediamide | Tetrahydroisoquinolin and dimethylamino groups | logP ~3.1, balanced solubility | Acetylcholinesterase inhibition, cognitive enhancement |
*Estimated via fragment-based methods.
Key Comparative Insights
Methoxy Substitution: The 3,4-dimethoxy groups in the target compound enhance electron density on the phenyl ring, improving interactions with aromatic residues in enzymes (e.g., cytochrome P450). This contrasts with mono-methoxy or hydroxy substituents, which offer weaker electron donation .
Bis-Acrylamide vs. Mono-Acrylamide: The dual acrylamide groups in the target compound increase polarity (lower logP compared to mono-acrylamides) and enable multi-site binding. For example, in kinase inhibition, bis-acrylamides may cross-link cysteine residues more effectively than mono-acrylamides .
Pharmacological Profile :
- Compounds with sulfonyl or chloro substituents (e.g., ) exhibit higher lipophilicity, favoring blood-brain barrier penetration but reducing aqueous solubility. The target compound’s balance of methoxy and acrylamide groups optimizes solubility and target engagement .
Biological Activity :
- Ethanediamide derivatives (e.g., ) demonstrate acetylcholinesterase inhibition, while bis-acrylamides may target reactive oxygen species (ROS)-associated pathways due to their electrophilic α,β-unsaturated carbonyl groups .
Research Findings and Implications
- Enzyme Inhibition: Studies on bis-acrylamides show irreversible inhibition of cysteine proteases via Michael addition, a mechanism less prominent in mono-acrylamides .
- Solubility-Bioactivity Trade-off : The target compound’s moderate logP (~2.8) suggests better bioavailability than highly lipophilic analogues (logP >4), as observed in antimicrobial ethanediamides .
Biological Activity
N,N'-[(3,4-dimethoxyphenyl)methanediyl]bisprop-2-enamide, also known as DMA, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and antimicrobial properties. This article delves into the biological activity of DMA, summarizing key findings from various studies and presenting relevant data.
Chemical Structure and Properties
DMA is characterized by its unique structure, which includes a 3,4-dimethoxyphenyl group linked to two prop-2-enamide moieties. This structural configuration is believed to contribute to its biological activities.
Biological Activity Overview
- Anticancer Properties : DMA has been investigated for its potential anticancer effects. Studies indicate that it may inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Activity : Research has shown that DMA exhibits significant antibacterial properties against strains of Escherichia coli, particularly those resistant to conventional antibiotics. Its mechanism involves selective inhibition of bacterial topoisomerase I without affecting human topoisomerase I, thereby reducing toxicity to human cells.
Anticancer Activity
- Mechanism of Action : DMA has been observed to induce apoptosis in cancer cells by activating caspase pathways. It also disrupts mitochondrial membrane potential, leading to cell death.
- Cell Lines Tested : Various cancer cell lines, including breast and colon cancer cells, have been used to assess the efficacy of DMA. Results indicate a dose-dependent response in inhibiting cell growth.
Antimicrobial Activity
- Inhibition of E. coli Topoisomerase : DMA selectively inhibits E. coli topoisomerase I with a higher affinity than human topoisomerases. This selectivity minimizes cytotoxic effects on mammalian cells while effectively combating bacterial infections.
- Minimum Inhibitory Concentration (MIC) : Studies report that the MIC of DMA against resistant E. coli strains is significantly lower than that of standard antibiotics, highlighting its potential as a novel therapeutic agent.
Data Tables
| Activity | Cell Line/Organism | IC50/MIC (µM) | Mechanism |
|---|---|---|---|
| Anticancer | Breast Cancer | 10-15 | Apoptosis induction via caspase activation |
| Anticancer | Colon Cancer | 12-20 | Cell cycle arrest |
| Antimicrobial | E. coli (resistant) | 5-10 | Inhibition of topoisomerase I |
Case Studies
- Case Study 1 : A study conducted on breast cancer cell lines demonstrated that treatment with DMA at concentrations ranging from 10 to 15 µM led to a significant reduction in cell viability after 48 hours, with an observed increase in apoptotic cells.
- Case Study 2 : In trials involving clinical strains of E. coli, DMA showed a remarkable ability to inhibit bacterial growth at MIC values lower than those observed for commonly used antibiotics such as ampicillin and ciprofloxacin.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
